Product packaging for Hydrazine, dihydrofluoride(Cat. No.:CAS No. 13537-45-6)

Hydrazine, dihydrofluoride

Cat. No.: B087305
CAS No.: 13537-45-6
M. Wt: 72.058 g/mol
InChI Key: UMSOZXHRARPZGE-UHFFFAOYSA-N
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Description

Hydrazine, dihydrofluoride is a salt of hydrazine and hydrofluoric acid. In scientific research, hydrazine and its derivatives are versatile reagents and important intermediates in organic synthesis and medicinal chemistry . They serve as key building blocks for the synthesis of various heterocycles, such as pyrazoles and triazoles, which are core structures in numerous pharmaceuticals . The hydrazine functional group is also essential in materials science, particularly in the development of pH-responsive drug delivery systems where it is used to form hydrazone bonds, enabling the controlled release of therapeutics . Furthermore, hydrazine itself acts as a bridging ligand in the construction of coordination polymers, which are studied for their unique magnetic properties . Researchers value this compound for its utility in constructing complex molecular architectures. It is critical to handle this compound with extreme care, as hydrazine compounds are highly reactive and can be toxic upon exposure, affecting multiple organ systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2H6N2 B087305 Hydrazine, dihydrofluoride CAS No. 13537-45-6

Properties

CAS No.

13537-45-6

Molecular Formula

F2H6N2

Molecular Weight

72.058 g/mol

IUPAC Name

hydrazine;dihydrofluoride

InChI

InChI=1S/2FH.H4N2/c;;1-2/h2*1H;1-2H2

InChI Key

UMSOZXHRARPZGE-UHFFFAOYSA-N

SMILES

NN.F.F

Canonical SMILES

NN.F.F

Other CAS No.

13537-45-6

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of Hydrazinium Difluoride Systems

Role as a Reducing Agent in Acidic Media

Hydrazine (B178648) and its derivatives are well-established reducing agents, a property that stems from the presence of nitrogen in a low oxidation state (-2). wikipedia.orgacs.org The byproducts of its oxidation are typically the thermodynamically stable dinitrogen gas (N₂) and water, which makes it a convenient reductant. wikipedia.org In acidic media, the hydrazinium (B103819) ion ([N₂H₅]⁺) or dication ([N₂H₆]²⁺) is the predominant species, and its reducing power is harnessed in various chemical transformations.

The reduction of metal ions and other substrates by hydrazine species can proceed through different mechanistic pathways. Electron transfer between hydrazines and certain metal complexes, such as cyano complexes of iron, molybdenum, and tungsten, occurs via an outer-sphere mechanism. researchgate.net In this mechanism, the electron transfer happens without a direct bond being formed between the reductant (hydrazine) and the oxidant. The electron tunnels through the coordination shells of the reactants.

The rate of outer-sphere electron transfer is influenced by the energy required to reorganize the solvent molecules around the ions and the changes in bond lengths and angles within the reactants as they change oxidation state. sci-hub.ru For hydrazine radical cations, the high degree of charge localization on the two nitrogen atoms can be a factor in the kinetics of electron transfer. sci-hub.ru In contrast, inner-sphere mechanisms, where a bridging ligand connects the oxidant and reductant, are also possible, particularly with substrates capable of forming such a bridge.

The kinetics of redox reactions involving hydrazine are typically studied by monitoring the concentration of reactants or products over time. For instance, the oxidation of the hydrazinium ion by gold(III) in a hydrochloric acid medium was found to be first-order with respect to both the gold(III) complex and the hydrazinium ion. researchgate.net The rate of reaction between hydrazine and hydrogen peroxide is first-order in both reactants. dtic.mil

The general rate law for many of these reactions can be expressed as: Rate = k[Oxidant][Reductant]

The rate constant, k, is dependent on various factors, including temperature and the composition of the medium. The study of hydrazine oxidation by permanganate ions in acidic media revealed fractional-second order dependencies, indicating a more complex mechanism involving intermediate manganese species. researchgate.net

Table 1: Kinetic Data for Selected Hydrazine Redox Reactions

Oxidant Medium Order in Hydrazine Order in Oxidant Reference
[AuCl₄]⁻ HCl (aq) 1 1 researchgate.net
H₂O₂ Aqueous 1 1 dtic.mil

Several factors can influence the efficiency of reductions carried out by hydrazinium systems in acidic media.

pH/Acidity : The concentration of hydrogen ions can significantly affect the reaction rate. In the oxidation of hydrazinium by gold(III), an increase in hydrogen ion concentration inhibits the reaction. researchgate.net This is because the protonation state of hydrazine affects its reactivity.

Nature of the Substrate : The reduction potential of the species being reduced is a critical factor. Hydrazine can directly reduce salts of less active metals like silver, platinum, and palladium to their elemental forms. wikipedia.org

Temperature : As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, consistent with the Arrhenius equation.

Presence of Catalysts : Metal ions, such as copper(II), can catalyze the oxidation of hydrazine. dtic.mil The catalyst can provide an alternative reaction pathway with a lower activation energy.

Solvent : The solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction kinetics.

Protonation Dynamics and Acid-Base Behavior

Hydrazine is a weak base, comparable in strength to ammonia (B1221849). wikipedia.org It can undergo protonation in two steps to form the hydrazinium ([N₂H₅]⁺) and hydrazinium dication ([N₂H₆]²⁺) ions.

N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ (Kb1 = 1.3 x 10⁻⁶) wikipedia.org [N₂H₅]⁺ + H₂O ⇌ [N₂H₆]²⁺ + OH⁻ (Kb2 = 8.4 x 10⁻¹⁶) wikipedia.org

Hydrazine, dihydrofluoride is the salt formed from the diprotonation of hydrazine. In solution, an equilibrium exists between the different protonated forms of hydrazine. The acid-base properties are crucial as the protonation state influences the molecule's nucleophilicity and reducing power. The strength of an acid is related to the stability of its conjugate base; the highly electronegative fluorine atom in the conjugate base F⁻ of hydrofluoric acid (HF) stabilizes the negative charge, making HF a weak acid. libretexts.org In the context of hydrazinium difluoride, the fluoride (B91410) ions will participate in acid-base equilibria with the solvent and the hydrazinium ions. For example, in a reaction between bromic acid and hydrazine, the hydrazine acts as a base to accept a proton, forming the hydrazinium ion. pearson.com

Nucleophilic Reactivity of the Hydrazine Core

The nitrogen atoms in hydrazine possess lone pairs of electrons, making the molecule a potent nucleophile. nih.gov This nucleophilicity is the basis for many of its characteristic reactions, such as the Wolff-Kishner reduction, where hydrazine reacts with aldehydes and ketones to form hydrazones. libretexts.orglibretexts.org This reaction is a classic method for deoxygenating carbonyl compounds. libretexts.org

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. nih.gov Subsequent dehydration leads to the formation of a hydrazone. libretexts.org The nucleophilicity of the hydrazine core can be influenced by substituents. Studies have shown that while methyl groups on the α-position increase reactivity, they decrease it on the β-position. researchgate.net Despite having two reactive centers, hydrazine's nucleophilicity is comparable to that of methylamine in both water and acetonitrile. researchgate.net However, the formation of the hydrazinium dication in this compound significantly reduces the nucleophilicity of the nitrogen atoms due to the positive charges and the inductive effect of the attached protons, which withdraw electron density.

Reactions with Lewis Acids (e.g., Boron and Silicon Fluorides)

The lone pairs on the nitrogen atoms of hydrazine also allow it to act as a Lewis base, reacting with electron-deficient species known as Lewis acids.

Boron Fluorides: Boron trifluoride (BF₃) is a well-known Lewis acid due to the empty p-orbital on the boron atom, which can accept a pair of electrons. quora.com While specific studies on the reaction of hydrazinium difluoride with boron fluorides are not prevalent, the parent hydrazine molecule readily forms adducts with boranes. For instance, hydrazones, which are derivatives of hydrazine, react with Lewis acidic boranes to initially form N→B adducts. researchgate.net The strength of Lewis acids in the boron trihalide series increases from BF₃ to BI₃, a trend influenced by the degree of π-back-donation from the halogen to the boron atom. nih.gov

Silicon Fluorides: Silicon tetrafluoride (SiF₄) can also act as a Lewis acid. It reacts with hydrazine in a 1:2 ratio to form a stable, solid complex, SiF₄·2N₂H₄. cdnsciencepub.com Infrared spectroscopy studies suggest that this complex has a cis-octahedral structure. cdnsciencepub.com This adduct can further react with hydrofluoric acid to produce hydrazinium hexafluorosilicate, (N₂H₅)₂SiF₆. cdnsciencepub.com The reaction demonstrates the ability of the hydrazine core to coordinate with silicon, expanding its coordination sphere.

Table 2: Compounds Mentioned

Compound Name Chemical Formula
This compound [N₂H₆]F₂
Hydrazine N₂H₄
Dinitrogen N₂
Hydrazinium ion [N₂H₅]⁺
Hydrazinium dication [N₂H₆]²⁺
Hydrochloric acid HCl
Hydrogen peroxide H₂O₂
Permanganate ion MnO₄⁻
Ammonia NH₃
Hydrofluoric acid HF
Bromic acid HBrO₃
Methylamine CH₃NH₂
Acetonitrile CH₃CN
Boron trifluoride BF₃
Boron triiodide BI₃
Silicon tetrafluoride SiF₄

Decomposition Pathways of Hydrazine Derivatives

The thermal decomposition of hydrazinium salts, including this compound (N₂H₆F₂), is a complex process influenced by factors such as temperature and the nature of the constituent ions. While specific research detailing the complete decomposition pathway of pure this compound is limited, analysis of related compounds and general principles of hydrazine chemistry allows for the elucidation of probable reaction mechanisms. The decomposition is generally understood to initiate through the dissociation of the salt, followed by the breakdown of the resulting hydrazine molecule, a process that can be catalyzed by the acidic environment.

The primary decomposition of the hydrazinium(2+) cation (N₂H₆²⁺) is believed to proceed through a series of steps involving the formation of intermediate species. Studies on the thermal decomposition of related compounds, such as Hydrazinium(2+) hexafluoroantimonate (N₂H₆(SbF₆)₂), provide significant insight. The decomposition of this salt, which is synthesized from this compound, occurs in two main stages. The initial step involves the formation of an intermediate mixture of hydrazinium(+) hexafluoroantimonate (N₂H₅SbF₆) and ammonium (B1175870) hexafluoroantimonate (NH₄SbF₆) akjournals.com. This suggests that a key pathway in the decomposition of the N₂H₆²⁺ ion involves its conversion to the N₂H₅⁺ and NH₄⁺ ions.

This initial transformation is followed by the decomposition of the resulting hydrazine (N₂H₄) entities. The decomposition of hydrazine itself can follow several pathways, which are highly dependent on the reaction conditions. At lower temperatures, the formation of ammonia (NH₃) is often the predominant initial product. At higher temperatures, the decomposition tends to favor the production of nitrogen (N₂) and hydrogen (H₂) gases caltech.edunih.gov. Prominent intermediates observed during the decomposition of hydrazine include N₂H₃, N₂H₂, and NH₂ radicals caltech.edunih.gov.

The thermal analysis of Hydrazinium(2+) hexafluoroantimonate provides a valuable model for understanding the decomposition of the N₂H₆²⁺ ion. The process is characterized by distinct thermal events corresponding to specific mass losses.

Thermal Decomposition Data for Hydrazinium(2+) hexafluoroantimonate (N₂H₆(SbF₆)₂)
Decomposition StepTemperature Range (°C)Mass Loss (%)Observed Events (DTA)Intermediate/Final Products
Step 1Up to 24548.0Endothermic peaks at 230°C and 236°C; Exothermic peak at 241°CMixture of N₂H₅SbF₆ and NH₄SbF₆
Step 2Above 245-Not specifiedGaseous components

This table summarizes the thermal decomposition findings for Hydrazinium(2+) hexafluoroantimonate, which serves as an analogue for understanding the decomposition behavior of the N₂H₆²⁺ ion present in this compound. Data sourced from Gantar, D., & Rahten, A. (1986) akjournals.com.

The exothermic peak observed at 241°C is indicative of the formation of the ammonium compound, a common feature in the decomposition of hydrazinium salts akjournals.com. The subsequent decomposition of the intermediate mixture leads to the formation of volatile gaseous products. The study of such related systems is crucial for building a comprehensive understanding of the reactivity and decomposition pathways of this compound.

Theoretical and Computational Chemistry for Dihydrazinium Difluoride Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for investigating the electronic structure and properties of chemical compounds. These methods can provide insights into molecular geometries, orbital energies, charge distributions, and the nature of chemical bonds. For dihydrazinium difluoride, such calculations would typically involve analyzing the [N₂H₆]²⁺ cation and its electrostatic interactions with the surrounding fluoride (B91410) anions within a crystal lattice context.

An optimized molecular geometry represents the lowest energy arrangement of atoms in a molecule. For the dihydrazinium cation ([N₂H₆]²⁺), theoretical calculations would predict bond lengths (N-N, N-H) and bond angles (H-N-H, H-N-N). Conformational analysis would explore the different spatial arrangements of the hydrogen atoms due to rotation around the N-N bond, identifying the most stable conformers (e.g., staggered vs. eclipsed). However, specific published data detailing these geometric parameters and conformational preferences for the [N₂H₆]²⁺ cation in the presence of fluoride ions is not found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A detailed FMO analysis for the [N₂H₆]²⁺ cation would reveal the distribution and energies of these orbitals, providing insights into its electrophilic/nucleophilic character. Specific calculated values for the HOMO, LUMO, and the energy gap for dihydrazinium difluoride are not documented in the searched scientific papers.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into lone pairs and two-center bonds. This method is also used to quantify charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals. An NBO analysis of dihydrazinium difluoride would characterize the hybridization and bonding within the [N₂H₆]²⁺ cation and describe the nature of the interaction (charge transfer) between the cation and the fluoride anions. While NBO analysis has been performed on some complex hydrazinium (B103819) fluoride salts, data specific to the simpler N₂H₆F₂ is absent.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. For the [N₂H₆]²⁺ cation, an MEP map would show regions of positive potential, indicating where the fluoride anions are most likely to be located. No specific MEP maps for dihydrazinium difluoride have been found in the literature.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. ethernet.edu.etjussieu.frwikipedia.org It provides a clear depiction of the shell structure of atoms and the nature of chemical bonding. An ELF analysis of the [N₂H₆]²⁺ cation would provide a topological understanding of the electron density distribution associated with its covalent bonds. Such a study for dihydrazinium difluoride has not been identified.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. wikipedia.org These charges offer a simple way to describe the distribution of electrons across the atoms. A Mulliken charge analysis for the [N₂H₆]²⁺ cation would assign numerical charge values to each nitrogen and hydrogen atom. Despite being a routine calculation, published Mulliken charge data for dihydrazinium difluoride is unavailable. wikipedia.org

Excited State Calculations (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone for investigating the electronic excited states of molecules like dihydrazinium difluoride. rsc.orgnih.govnih.gov This method is instrumental in predicting the outcomes of electronic spectroscopy by calculating vertical excitation energies and oscillator strengths. rsc.orgnih.gov Such calculations are crucial for understanding the molecule's response to ultraviolet and visible light, providing insights into potential photochemical applications. The analysis of excited states helps in characterizing electronic transitions, such as n → π* or π → π*, and can identify charge-transfer characteristics which are vital for designing novel photoactive materials. rsc.org For hydrazine (B178648) derivatives, TD-DFT has been successfully employed to interpret their UV-Vis spectra and to understand their potential as sensitizers in applications like dye-sensitized solar cells. qnl.qa

Computational Catalysis Design

Computational methods offer a powerful platform for the rational design of catalysts for reactions involving hydrazine and its derivatives. By simulating reaction mechanisms at a molecular level, researchers can predict the efficacy of different catalytic materials, thereby guiding experimental efforts. Density Functional Theory (DFT) is frequently used to study the adsorption and decomposition of hydrazine on various catalyst surfaces, such as metals and metal nitrides. researchgate.netd-nb.infonih.govgre.ac.uk These studies investigate how the catalyst's surface composition and structure influence the reaction pathways. researchgate.net For instance, research on Ni-Zn based catalysts for direct hydrazine fuel cells used DFT to model multiple catalyst configurations and study the adsorption of hydrazine on the catalyst surface. researchgate.net

A key aspect of computational catalysis is the ability to map out the potential energy surface for a given reaction, allowing for the identification of transition states and the calculation of activation barriers. d-nb.infonih.govgre.ac.ukresearchgate.net This information is critical for understanding reaction kinetics. For example, DFT calculations have been used to elucidate the associative mechanism for hydrazine synthesis on Co3Mo3N surfaces. d-nb.infonih.govgre.ac.uk These studies identified activation barriers for key hydrogenation steps in the reaction pathway. d-nb.infonih.govgre.ac.uk By modeling how a catalyst interacts with the reactants and stabilizes the transition state, researchers can predict which materials will most effectively lower the activation energy and enhance the reaction rate. researchgate.net

Molecular Modeling and Simulation Approaches (e.g., Molecular Dynamics, Monte Carlo)

Molecular modeling techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide a window into the dynamic behavior of chemical systems. researchgate.netresearchgate.netsemanticscholar.org These methods are used to study the fluid phase behavior of hydrazine and its derivatives, including properties like vapor-liquid equilibria. researchgate.netsemanticscholar.org MD simulations, in particular, have been used to investigate the microscopic structure and dynamic properties of water-hydrazine systems under various conditions, which is relevant for applications in pressurized water reactors. researchgate.net

Understanding the behavior of molecules at interfaces is crucial for many applications. Molecular simulations are well-suited to study the adsorption of fluids onto solid surfaces. pitt.edu These simulations can provide molecular-level insights into the orientation, packing, and interactions of adsorbed molecules like dihydrazinium difluoride on a given substrate. pitt.edu This knowledge is vital for applications in areas such as heterogeneous catalysis, where the adsorption of reactants onto the catalyst surface is the initial and often rate-determining step. researchgate.net All-atom MD simulations, for example, can be employed to predict interfacial tensions and the behavior of surfactants at interfaces. rsc.org

Theoretical Basis for Fluorescence Quenching Mechanisms (e.g., Twisted Intramolecular Charge Transfer (TICT) states)

Computational chemistry plays a crucial role in elucidating the mechanisms behind fluorescence quenching, a process where the fluorescence intensity of a substance is decreased. nih.govmdpi.comresearchgate.net For many hydrazine-based fluorescent probes, the quenching mechanism has been attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In the excited state, rotation around a chemical bond can lead to a twisted geometry with significant charge separation. This TICT state often provides a non-radiative decay pathway back to the ground state, effectively quenching fluorescence. nih.gov Theoretical calculations can map the potential energy surface of the excited state to demonstrate that the rotation of the hydrazine group leads to the formation of a TICT state, which is responsible for the weak fluorescence emission in certain environments. nih.gov

Prediction and Validation of Spectroscopic Properties (IR, NMR, UV)

Computational methods are widely used for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments. imist.maresearchgate.netnih.govmdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum can be compared with the experimental spectrum to assign the observed vibrational modes to specific molecular motions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov

UV-Vis Spectroscopy: As discussed in section 5.2, TD-DFT is the method of choice for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption and the nature of the electronic transitions. qnl.qanih.gov

A combined experimental and theoretical approach provides a comprehensive understanding of the structural and electronic properties of hydrazine derivatives. imist.mamdpi.com

Spectroscopic TechniquePredicted PropertyCommon Computational Method
Infrared (IR)Vibrational Frequencies and IntensitiesDFT (e.g., B3LYP)
Nuclear Magnetic Resonance (NMR)Chemical ShiftsDFT with GIAO method
Ultraviolet-Visible (UV-Vis)Excitation Energies and Oscillator StrengthsTD-DFT

Advanced Research Applications of Dihydrazinium Difluoride and Hydrazine Derivatives

Materials Science and Engineering

In the realm of materials science and engineering, hydrazine (B178648) derivatives are being explored for their ability to influence and create novel materials with enhanced properties.

Hydrazinium (B103819) salts, such as hydrazinium chloride (N₂H₅Cl) and hydrazine dihydrochloride (B599025) (N₂H₄·2HCl), have emerged as critical additives in the fabrication of perovskite solar cells (PSCs). These compounds play a crucial role in improving the morphology of the perovskite thin film, which is a key factor in determining the efficiency and stability of the solar cell. nih.govrsc.org

One of the primary challenges in perovskite solar cell manufacturing is the rapid crystallization of the perovskite material, which can lead to poor film quality with pinholes and small grain sizes. The addition of hydrazinium chloride to the precursor solution has been shown to produce perovskite films with higher coverage and improved crystallinity. nih.gov This results in enhanced light absorption and a significant increase in the charge carrier lifetime. nih.gov Consequently, the power conversion efficiency (PCE) of inverted planar-heterojunction perovskite solar cells has been shown to increase by as much as 70% with the inclusion of this additive. nih.gov

In tin-based perovskite solar cells, which are being explored as a less toxic alternative to lead-based PSCs, hydrazine dihydrochloride has been successfully used to inhibit the oxidation of Sn²⁺ to Sn⁴⁺. rsc.org This oxidation is a major cause of low power conversion efficiency in tin-based PSCs. The addition of hydrazine dihydrochloride not only prevents this oxidation but also helps to adjust the crystallization process, leading to a PCE of 9.26% with good reproducibility and stability. rsc.org

Table 1: Impact of Hydrazinium Salt Additives on Perovskite Solar Cell Performance

Hydrazinium Salt Additive Perovskite Type Key Improvement Performance Enhancement
Hydrazinium Chloride (N₂H₅Cl) Organic-Inorganic Metal Halide Improved film morphology and crystallinity, increased charge carrier lifetime Up to 70% increase in Power Conversion Efficiency (PCE) nih.gov
Hydrazine Dihydrochloride (N₂H₄·2HCl) Tin-based Mixed Organic Cation Inhibition of Sn²⁺ oxidation, adjusted crystallization Achieved a PCE of 9.26% with enhanced stability rsc.org

The study of ion transport in solid-state materials is crucial for the development of batteries, fuel cells, and other electrochemical devices. Hydrazine dihydrochloride has been a subject of such studies to understand its electrical properties. Techniques like the Transient Ionic Current (TIC) method are employed to identify mobile ionic species and determine their ionic mobilities. researchgate.net

In studies of hydrazine dihydrochloride, electrical conductivity has been measured in pressed pellets across a range of frequencies and temperatures. The evolution of hydrogen gas at the cathode during coulometric measurements confirms proton conduction within the material. researchgate.net Infrared spectroscopy of the material before and after electrolysis indicates a change in the hydrazinium ion, suggesting the movement of hydrogen ions. researchgate.net The TIC technique has been specifically utilized to detect the mobile ionic species and to pave the way for determining their mobilities, providing valuable data for the potential application of such materials as solid electrolytes. researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. Hydrazine and its derivatives are utilized as building blocks or precursors in the synthesis of these advanced materials.

A postsynthetic strategy has been developed to create COFs with irreversible hydrazide linkages from hydrazine-linked frameworks. nih.govberkeley.edu This involves the synthesis of 2D and 3D hydrazine-linked frameworks followed by their partial oxidation. nih.gov This method allows for the creation of robust frameworks with tailored properties. For instance, a hydrazine-hydrazide-linked COF was found to be suitable for water harvesting from the air, even in arid conditions, showcasing the functional advantages of incorporating hydrazine-based linkages. berkeley.edu

In the synthesis of MOFs, hydrazine can be used as a reducing agent to form metal nanoparticles within the framework's pores. rsc.org Additionally, hydrazine-functionalized MOFs have been prepared and utilized as heterogeneous catalysts. For example, a hydrazine-functionalized hafnium-based MOF, UiO-66(Hf), has demonstrated high chemical stability and has been successfully used as a catalyst in the synthesis of quinoline (B57606) scaffolds. rsc.org

Table 2: Role of Hydrazine Derivatives in COF and MOF Synthesis

Framework Type Role of Hydrazine Derivative Application
Covalent Organic Framework (COF) Precursor for hydrazine-hydrazide linkages Water harvesting from air berkeley.edu
Metal-Organic Framework (MOF) Reducing agent for metal nanoparticle formation Catalysis
Metal-Organic Framework (MOF) Functionalization of the framework Heterogeneous catalysis for organic synthesis rsc.org

Hydrazone and hydrazide derivatives are widely employed in the design of chemosensors due to their ability to undergo distinct changes in their optical or electrochemical properties upon interaction with specific analytes. researchgate.netrsc.org The versatility in the synthesis of these derivatives allows for the creation of highly selective and sensitive sensors for various ions and molecules.

Hydrazone-based compounds are particularly effective as fluorescent and colorimetric chemosensors for detecting metals and anions. researchgate.net The design of these sensors often involves combining a fluorophore or an aromatic structure with the hydrazone functional group. researchgate.net For instance, a novel hydrazide-hydrazone-based molecule has been synthesized and shown to act as a fluorogenic sensor for iron (III) ions and a colorimetric sensor for copper (II) ions. rsc.org

Organogels are a class of soft materials where an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. Hydrazide derivatives have been shown to be effective low-molecular-mass organic gelators (LMOGs). researchgate.net The self-assembly process is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

A series of calamitic hydrazide derivatives bearing hydrazide and azobenzene (B91143) groups have been systematically studied for their gelation properties. researchgate.net The ability of these molecules to form stable organogels is significantly influenced by the length of their terminal alkoxy chains. The resulting gels can exhibit different morphologies, from ribbons and hollow tube fibers to 3D net-like structures, depending on the solvent and the specific molecular structure of the gelator. researchgate.net

Electrochemical Applications

The electrochemical properties of hydrazine and its derivatives make them suitable for a range of applications, including fuel cells and electrochemical sensors. Investigations into the electrochemistry of hydrazine aim to develop solvents for electrochemical applications that offer large potential ranges without compromising the solubility of reactants. dtic.mil

The fundamental electrochemical reactions of hydrazine involve the reduction of the hydrazonium ion to hydrogen at the cathode and the oxidation of hydrazine to the hydrazonium ion and nitrogen at the anode. dtic.mil The electrochemical behavior of hydrazine is pH-dependent, with oxidation currents being influenced by the protonation state of the hydrazine molecule. electrochemsci.org

While specific studies on the electrochemical applications of dihydrazinium difluoride are limited, research on related compounds provides insights into their potential. For example, the presence of fluoride (B91410) ions has been shown to have a negative effect on the performance of Co₃O₄ nanostructures used for hydrazine detection, suggesting that the choice of the counter-ion in hydrazinium salts can significantly impact their electrochemical activity. nih.govsemanticscholar.org

Electrolyte Systems

The development of high-energy-density batteries has spurred research into novel electrolyte systems, with fluoride shuttle batteries (FSBs) emerging as a promising post-lithium-ion technology. These batteries utilize the reversible electrochemical reaction of metal fluorides and offer high theoretical energy densities. A key challenge in the practical application of FSBs at room temperature is the development of electrolytes with adequate fluoride ion conductivity.

Recent research has explored concentrated aqueous electrolytes as a potential solution, addressing issues of poor ionic conductivity and flammability associated with organic solvents. One approach involves the creation of a "hydrate melt" electrolyte with a high concentration of fluoride ions. For instance, a eutectic mixture of Cesium Fluoride (CsF) and Rubidium Fluoride (RbF) has been used to create a fluoride hydrate (B1144303) melt with a fluoride concentration of 45.2 mol kg⁻¹, achieving a F⁻:water molar ratio of 1:1.2. Such concentrated systems minimize free solvent molecules, which can enhance electrochemical stability at the electrodes. While direct research on dihydrazinium difluoride in these specific systems is not widely published, the study of highly concentrated fluoride salt solutions is critical for advancing FSB technology. The exploration of various fluoride salts, including those of organic cations like hydrazinium, remains a potential avenue for developing electrolytes with optimal transport properties for next-generation energy storage.

Corrosion Inhibition Research with Hydrazine Derivatives

Hydrazine derivatives, particularly hydrazones, have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory properties are attributed to the presence of heteroatoms (N, O) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface. This adsorption forms a protective barrier that hinders the cathodic and/or anodic reactions of the corrosion process.

Research has shown that the inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the specific molecular structure of the derivative. Many hydrazone derivatives function as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution. The adsorption process for these inhibitors on metal surfaces, such as steel, often aligns with the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface through physicochemical interactions.

Numerous studies have quantified the effectiveness of different hydrazine derivatives. For example, in a 15 wt.% HCl solution, certain novel hydrazone derivatives achieved remarkable inhibition efficiencies of up to 98%. Similarly, studies on C-steel in 1.00 M HCl have identified hydrazone Schiff base derivatives with efficiencies exceeding 91%. The effectiveness of these inhibitors is linked to their molecular structure, with factors like the presence of aromatic rings and specific functional groups enhancing their interaction with the steel surface.

Inhibition Efficiencies of Various Hydrazine Derivatives
Hydrazine DerivativeMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ)Carbon Steel15 wt.% HCl5 × 10⁻³ mol/L98
(E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ)Carbon Steel15 wt.% HCl5 × 10⁻³ mol/L94
N-Benzodioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazineC-Steel1.00 M HCl1 × 10⁻³ M91.30
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acidC-Steel1.00 M HCl1 × 10⁻³ M91.34
Oxalic N-phenylhydrazide-N'-phenyl-thiosemicarbazideMild Steel1 M HCl5 × 10⁻⁴ M92

Advanced Synthetic Reagents and Intermediates

Applications in Organic Synthesis (e.g., for pharmaceutical and agrochemical precursors)

Hydrazine and its derivatives are fundamental building blocks in organic synthesis due to their unique reactivity, particularly the N-N linkage and the nucleophilicity of the nitrogen atoms. These compounds are extensively used as precursors for a wide array of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.

The condensation reaction between hydrazine derivatives (like hydrazides) and carbonyl compounds (aldehydes or ketones) is a primary route to synthesize hydrazide-hydrazones. These hydrazide-hydrazone moieties are not only biologically active themselves but also serve as versatile intermediates for synthesizing heterocyclic systems like coumarins, pyridines, thiazoles, and thiophenes. For instance, cyanoacetyl hydrazine has been reacted with 3-acetylpyridine (B27631) to produce a hydrazide-hydrazone derivative, which then undergoes a series of heterocyclization reactions to yield compounds evaluated for antitumor activity.

In the agrochemical industry, many potent pesticides and herbicides are derived from hydrazine. Its difunctional and highly reactive nature allows for the synthesis of stable and biologically active compounds. Notable examples include:

Maleic hydrazide , a plant growth regulator used to inhibit sucker growth in tobacco and manage growth in potatoes and ornamental grasses.

Thiadiazole ring systems , derived from hydrazine, are featured in selective herbicides like Spike® (Tebuthiuron), used for controlling undesirable woody plants.

The versatility of the hydrazine framework allows for extensive structural modifications, making it a valuable scaffold in drug discovery and the development of new crop protection agents.

Applications in Inorganic Synthesis (e.g., metal ion reduction)

Hydrazine is a powerful reducing agent widely employed in inorganic synthesis. Its ability to reduce metal ions to their elemental state is a cornerstone of methods for preparing metal-based micro- and nano-materials. This reduction process is utilized for various applications, including the synthesis of metal nanoparticles, the formation of metal oxides, and metal plating.

The reduction of metal salts by hydrazine can be controlled to produce materials with specific morphologies and properties. For example, hydrazine hydrate has been used as a reductant to synthesize:

Iron nanoparticles from both commercial ferric sources and iron-rich acid mine drainage.

Magnetic nanoparticles , such as magnetite (Fe₃O₄), for biomedical applications.

Porous submicro-structures of metals like silver, palladium, copper, and nickel.

Beyond its role as a simple reductant, hydrazine can also act as a complexant or an alkali source depending on the reaction conditions and the metal ion involved. This multifaceted reactivity allows for complex synthesis pathways. For instance, in the synthesis of copper oxide nanoparticles from copper(II) hydroxide (B78521), hydrazine not only reduces Cu(II) to Cu(I) but can also integrate into the particle lattice as a coordinating ligand in the presence of excess hydrazine. Metal-hydrazine complexes themselves can serve as precursors for oxide materials; the thermal decomposition of these complexes, which can range from controlled combustion (deflagration) to detonation, is used to synthesize fine-particle metal oxides and ferrites at low temperatures.

Chelating Agent and Ligand Chemistry

The two nitrogen atoms in the hydrazine moiety possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. While hydrazine itself typically acts as a monodentate or a bridging bidentate ligand, its organic derivatives, especially hydrazones and hydrazide-hydrazones, are well-established as versatile chelating agents. These derivatives contain additional donor atoms (like oxygen from a carbonyl group) and functional groups that allow them to form stable, multi-ring chelate complexes with a variety of metal cations.

The ability of hydrazide-hydrazone ligands to chelate metal ions is crucial for their biological activity and has led to extensive research in medicinal chemistry. These ligands can coordinate to metal ions through nitrogen and oxygen atoms, leading to complexes with diverse geometries and enhanced therapeutic potential.

A notable area of research is the design of specific hydrazine-based ligands for targeted applications. For example, a heptadentate ligand incorporating two hydrazine functions within a pyridine-based scaffold was specifically designed for the chelation of lanthanide ions (Ln³⁺). The resulting gadolinium (Gd³⁺) complex exhibited remarkable kinetic inertness, a crucial property for applications such as contrast agents in magnetic resonance imaging (MRI). The rigidity imparted by the pyridine (B92270) and methylated hydrazine functions in the ligand backbone contributes to a significantly increased dissociation half-life compared to commercial agents. This demonstrates how incorporating hydrazine moieties into more complex ligand architectures can yield highly stable and functional metal complexes.

Chemical Probes and Sensing Technologies

Hydrazine derivatives have been successfully developed as chemical probes and sensors for the detection of various analytes, including metal ions, pH changes, and hydrazine itself. These sensors often operate on principles of colorimetric or fluorometric "turn-on" or ratiometric responses, providing a visual and quantifiable signal upon interaction with the target analyte.

Fluorescent probes based on hydrazine derivatives are particularly prominent. The design of these probes often involves a fluorophore core linked to a recognition site that selectively reacts with the analyte. This reaction triggers a change in the electronic properties of the system, leading to a significant enhancement or shift in fluorescence emission.

Key features and applications of these sensing technologies include:

High Sensitivity and Selectivity : Researchers have developed probes with very low limits of detection. For instance, a thiazepine-based fluorescent probe, TZPzine-1, can detect hydrazine with a limit of detection of 50 nM and exhibits high selectivity over other competing species. Another probe demonstrated a detection limit as low as 0.05 ppb.

Mechanism of Action : The sensing mechanisms are often based on specific chemical reactions. Many hydrazine probes utilize the formation of a hydrazone, while others rely on analyte-triggered cleavage or transformation of a sensing moiety. For example, a probe for Zn²⁺ was designed using a hydrazine-carbothioamide derivative that undergoes chelation-enhanced fluorescence upon binding to the metal ion.

Practical Applications : These probes have been successfully applied in various practical scenarios, including the detection of analytes in real-world water samples (tap, river, and lake water), soil analysis, and bioimaging in living cells and organisms like zebrafish. Hydrazine-based derivatization reagents have also been used to improve the sensitivity of detecting carbonyl-containing compounds in biological tissues using mass spectrometry imaging.

The development of these chemical sensors is critical for environmental monitoring, toxicological studies, and understanding biological processes.

Fluorescent Probes for Specific Molecular Interactions

While scientific literature extensively details the application of various hydrazine derivatives in the development of fluorescent probes, the direct use of dihydrazinium difluoride for this purpose is not prominently documented. The research focus lies overwhelmingly on molecules containing the hydrazone (-C=N-NH-) and hydrazide (-C(O)NHNH2) functional groups, which are derived from hydrazine. These derivatives serve as versatile platforms for creating sensors that can detect a wide range of analytes through changes in their fluorescence properties.

Hydrazine derivatives are integral components in the design of "turn-on," "turn-off," or ratiometric fluorescent probes. Their utility stems from the nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazone or hydrazide moiety to engage in various chemical reactions or coordination complexes that alter the photophysical properties of an attached fluorophore. Common mechanisms underpinning their function include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

The design of these probes typically involves two key components: a fluorophore (the signaling unit) and a recognition site (the binding or reactive unit) that selectively interacts with the target analyte. The hydrazine derivative can function as the recognition site itself or as a linker connecting the recognition site to the fluorophore. Upon interaction with the target molecule, a conformational or electronic change occurs, modulating the fluorescence emission.

Detailed Research Findings

Research into fluorescent probes based on hydrazine derivatives has yielded sensors for a diverse array of specific molecular targets, most notably metal ions and other small molecules of biological or environmental significance.

Detection of Metal Ions: Hydrazone-based Schiff bases are particularly effective as chemosensors for various metal ions. The nitrogen and oxygen atoms within the hydrazone structure act as potent coordination sites. The binding of a metal ion restricts C=N isomerization and can induce a "turn-on" fluorescence response through a Chelation-Enhanced Fluorescence (CHEF) effect.

Zinc (Zn²⁺): A novel fluorescent probe, SHK, based on a hydrazone Schiff base, was designed for the detection of Zn²⁺. In a DMSO/H₂O solution, SHK is weakly fluorescent. However, upon the introduction of Zn²⁺, it forms a 1:1 stoichiometric complex, leading to a significant enhancement of yellow-green fluorescence emission researchgate.net.

Aluminum (Al³⁺): Benzoyl hydrazone derivatives have been synthesized to act as selective aqueous fluorescent probes. One such naphthol-based probe exhibits weak fluorescence in water, which is greatly enhanced in the presence of Al³⁺ ions due to complex formation nih.gov. Acylhydrazone derivatives are also considered suitable for designing Al³⁺ chemosensors due to the presence of coordinating oxygen and nitrogen atoms mdpi.com.

Copper (Cu²⁺) and Iron (Fe³⁺): A hydrazide–hydrazone-based fluorogenic molecule, 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, demonstrates a "turn-on" enhanced fluorescence response specifically for Fe³⁺ and a colorimetric response for Cu²⁺ nih.govmdpi.com. Similarly, a triphenylamine (B166846) aldehyde salicylhydrazone molecule (DHBYMH) showed high selectivity for Cu²⁺ ions, resulting in a complete quenching ("turn-off") of its fluorescence researchgate.net.

Interactive Table: Hydrazone-Based Fluorescent Probes for Metal Ion Detection

Probe Name/Type Target Analyte Excitation (λex) Emission (λem) Limit of Detection (LOD) Fluorescence Response
Naphthol-based benzoyl hydrazone Al³⁺ Not Specified Not Specified Not Specified Turn-on
Coumarin-based benzoyl hydrazone Cu²⁺ Not Specified Not Specified Not Specified Turn-off
Quinolone-based benzoyl hydrazone Zn²⁺ Not Specified Not Specified Not Specified Turn-on
SHK (Hydrazone Schiff base) Zn²⁺ Not Specified 525 nm 112 µM Turn-on
DHBYMH Cu²⁺ 365 nm ~480 nm Not Specified Turn-off
5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide Fe³⁺ Not Specified Not Specified Not Specified Turn-on

Detection of Hydrazine: Ironically, hydrazine derivatives are also used to create probes for detecting hydrazine itself, which is a highly toxic and environmentally hazardous compound mdpi.comnih.govrsc.org. The design strategy often involves a fluorophore modified with a recognition group that reacts specifically with hydrazine.

A probe named Che-Dcv, featuring a unique nonaromatic fluorophore and dicyanovinyl recognition sites, was developed for hydrazine detection. The reaction of hydrazine with the dicyanovinyl groups results in a hydrazone, causing a distinct color change and a strong fluorescence emission at 496 nm.

Another novel probe, TZPzine-1, with a thiazepine backbone, was developed for the selective detection of hydrazine in water and living cells. The addition of hydrazine leads to a reaction that causes a greater than 30-fold enhancement in fluorescence intensity at 460 nm.

A near-infrared (NIR) probe, BPN, was reported for hydrazine detection. In the presence of hydrazine, BPN exhibits a strong fluorescence emission at 725 nm, with a very low detection limit of 4.5 x 10⁻¹⁰ M.

Interactive Table: Fluorescent Probes for Hydrazine Detection

Probe Name/Type Excitation (λex) Emission (λem) Limit of Detection (LOD) Key Feature
Che-Dcv Not Specified 496 nm Not Specified Large Stokes shift (146 nm)
TZPzine-1 365 nm 460 nm 50 nM >30-fold intensity enhancement
BPN Not Specified 725 nm 0.45 nM Near-infrared (NIR) emission
HyP-2 365 nm Not Specified 1.56 nM "Turn-on" probe for vapor and soil analysis
MOCP Not Specified Not Specified 20 nM Fast response time (30 s)

Detection of Other Small Molecules: The reactivity of the hydrazine moiety can be tailored to detect other specific molecules.

Formaldehyde (B43269) (FA): A BODIPY-substituted hydrazine (BHA) was developed as a fluorescent probe for formaldehyde. BHA itself is weakly fluorescent, but it reacts efficiently with formaldehyde to form a hydrazone, resulting in a highly fluorescent compound with a greater than 900-fold increase in emission intensity. This "turn-on" response allows for the detection of formaldehyde in living cells.

The versatility in synthesizing hydrazine derivatives allows for the fine-tuning of their photophysical properties and their selectivity towards various molecular targets, making them a cornerstone in the field of fluorescent sensor development.

Environmental Chemistry and Dihydrazinium Difluoride

Environmental Fate and Transport Considerations for Hydrazine (B178648) Species

Hydrazine and its protonated forms (hydrazinium and dihydrazinium ions) are highly reactive and generally degrade rapidly in the environment. cdc.gov Their persistence and movement are influenced by a variety of environmental factors.

Aqueous Systems : The degradation rate of hydrazine in water is highly dependent on conditions such as pH, temperature, oxygen concentration, and the presence of metal ions and organic matter. cdc.gov Oxidation is a primary removal mechanism. cdc.gov In oxygenated waters, hydrazine's half-life can be around 5 days, but this is significantly accelerated by catalysts like copper ions. cdc.govresearchgate.net Hydrazine is more stable in acidic conditions or in the absence of oxygen. nih.gov

Atmosphere : In the air, hydrazine species can be degraded by reactions with ozone, hydroxyl radicals, and nitrogen dioxide. cdc.gov The reaction with ozone is considered a major atmospheric fate process, with half-lives ranging from under 10 minutes to several hours. cdc.gov

Soil : When released to soil, hydrazine is expected to sorb to soil particles. Its high reactivity and potential for biodegradation at low concentrations limit its mobility. cdc.gov However, at high concentrations, it can be toxic to soil microorganisms. cdc.gov

Fluoride (B91410) Ion : The fluoride component, once dissociated, will also interact with the soil environment. Fluoride can be strongly bound in soils, particularly those rich in aluminum and iron oxides or clay minerals. researchgate.netresearchgate.net This can limit its mobility in the soil column.

Interfacial Chemistry and Adsorption Phenomena

The interaction of hydrazine species with solid surfaces, particularly mineral oxides and clays (B1170129) common in soils and sediments, is a critical factor in determining their environmental transport and bioavailability.

Research has shown that hydrazine interacts with common soil minerals. Studies involving colloidal hematite (B75146) (an iron oxide) and various clay minerals have demonstrated that these interactions can protect hydrazine from degradation. researchgate.net

Hematite : The auto-oxidation of hydrazine was found to be slowed in the presence of hematite compared to its degradation in water alone. researchgate.net This suggests a protective interaction between the hydrazine molecule and the mineral surface. researchgate.net The primary mechanism is believed to be electrostatic interactions, including hydrogen bonding between the hydrazinium (B103819) ions and the oxygen atoms on the hematite surface. researchgate.net

Clay Minerals : Similar protective interactions have been observed with common clay minerals. researchgate.net The high surface area and charge characteristics of clays like montmorillonite (B579905) and kaolinite (B1170537) facilitate the adsorption of cationic species such as the hydrazinium (N₂H₅⁺) and dihydrazinium (N₂H₆²⁺) ions through cation exchange mechanisms. dtic.mil

Fluoride : The fluoride ion can also react with mineral surfaces, particularly with aluminum and iron oxides, displacing hydroxyl groups. researchgate.net This reaction is dependent on pH and the mineral composition of the soil. researchgate.net

These adsorption phenomena can lead to the accumulation of hydrazine species and fluoride in certain soil horizons, reducing their immediate availability for degradation or transport in water.

To understand the specific nature of the bonding between hydrazine and mineral surfaces, advanced spectroscopic techniques are employed. Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a powerful tool for this purpose.

FTIR-ATR allows for the direct spectral analysis of the mineral-water interface without the need for chemical diluents that could interfere with the results. researchgate.net Studies using this method to investigate the interaction between hydrazines and hematite have provided key insights:

The analyses indicate that the interaction is likely due to electrostatic forces and hydrogen bonding between hydrazine and the surface oxygen atoms or their hydration spheres. researchgate.net

These studies have also shown that the nature of this interaction can change over time, eventually forming a strong, stable bond with a long lifetime. researchgate.net

This spectroscopic evidence confirms that the adsorption of hydrazine onto mineral surfaces is a significant process that alters its environmental behavior.

Degradation Pathways and By-product Analysis

The degradation of hydrazine in the environment proceeds primarily through oxidation, although biodegradation can occur at low concentrations. cdc.gov

The primary abiotic degradation pathway for hydrazine in aqueous systems is a four-electron oxidation by dissolved oxygen, which yields nitrogen gas (N₂) and water. nih.gov

N₂H₄ + O₂ → N₂ + 2H₂O

However, environmental conditions can lead to other pathways and by-products.

Catalysis : The presence of metal ions, particularly Cu(II), can catalyze the oxidation process. nih.govnih.gov

One-Electron Oxidation : Conditions that favor the formation of the hydrazyl radical can lead to a one-electron oxidation pathway, which results in the formation of ammonia (B1221849) (NH₃) as a significant by-product. nih.gov The evolution of ammonia is correlated with the concentration of catalysts like Cu(II) and with temperature. nih.gov

Decomposition Products : The decomposition of hydrazine can be complex, and other intermediates and final products may form depending on the specific conditions. nih.gov For substituted hydrazines like unsymmetrical dimethylhydrazine (UDMH), degradation can produce more hazardous by-products such as N-nitrosodimethylamine (NDMA). google.com

The following table summarizes the primary degradation products of hydrazine under different conditions.

Degradation PathwayKey Environmental FactorsPrimary By-products
Four-Electron OxidationPresence of dissolved oxygenNitrogen Gas (N₂), Water (H₂O)
One-Electron OxidationPresence of catalysts (e.g., Cu²⁺), higher temperaturesAmmonia (NH₃), Nitrogen Gas (N₂), Water (H₂O)
Atmospheric DegradationPresence of ozone, hydroxyl radicalsNitrogen Gas (N₂), Water (H₂O)
Thermal DecompositionHigh temperaturesAmmonia (NH₃), Nitrogen (N₂), Hydrogen (H₂)

Research into Remediation and Mitigation Strategies for Hydrazine Contamination

Given the hazardous nature of hydrazine, significant research has been dedicated to developing effective remediation and mitigation strategies for contaminated sites and spills. google.com

A variety of approaches have been investigated, ranging from physical removal to chemical and biological treatments. researchgate.net

Chemical Oxidation : This is a common method for treating hydrazine-contaminated water. Oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide are used, but these can be hazardous and may produce toxic by-products. nih.govresearchgate.net For instance, the use of hypochlorite can lead to the formation of volatile halogenated hydrocarbons. researchgate.net

Conversion to Stable Compounds : A promising strategy involves reacting hydrazine with dicarbonyl compounds, such as 2-ketoglutaric acid. researchgate.net This reaction converts hydrazine into a stable organic compound that can subsequently undergo microbiological degradation. researchgate.net This method avoids the use of harsh oxidizing agents and the formation of more toxic by-products. researchgate.net

Biodegradation : While high concentrations of hydrazine are toxic to microorganisms, at lower concentrations, biodegradation can be a viable remediation pathway. cdc.gov Research has focused on identifying and cultivating hydrazine-tolerant microbes, though success has been limited.

Phytoremediation of Fluoride : For the fluoride component of dihydrazinium difluoride, phytoremediation—the use of plants to remove pollutants from soil and water—is a potential strategy being explored for fluoride contamination in general.

The table below outlines several remediation strategies for hydrazine contamination.

StrategyDescriptionAdvantagesDisadvantages
Chemical Oxidation (e.g., Hypochlorite)Uses strong oxidizing agents to degrade hydrazine.Rapid degradation.Can produce toxic by-products (e.g., halogenated hydrocarbons, NDMA with UDMH). researchgate.net
Chemical Oxidation (e.g., Hydrogen Peroxide)Degrades hydrazine to nitrogen and water. nih.govProduces less harmful by-products than hypochlorite.Can be slow without catalysts; reaction can be exothermic.
Chemical Conversion (Dicarbonyl Compounds)Reacts hydrazine with compounds like 2-ketoglutaric acid to form stable, biodegradable products. researchgate.netEnvironmentally conscious; avoids harsh chemicals and toxic by-products. google.comMay be more costly; requires specific chemical reagents.
BiodegradationUtilizes microorganisms to break down hydrazine.Potentially low-cost and sustainable.Ineffective at high concentrations due to toxicity; finding tolerant microbes is challenging. cdc.gov
Physical RemovalIncludes methods like wiping, rinsing with water, and vacuuming for spill cleanup. researchgate.netEffective for initial gross decontamination.Generally insufficient to reduce contamination to safe levels; requires further treatment of collected waste. researchgate.net

Q & A

Q. Table 1: Catalytic Performance of Ni-Ir/CeO₂ in N₂H₅HF₂ Decomposition

CatalystH₂ Selectivity (%)NH₃ Byproduct (%)Temp. (°C)
Ni-Ir/CeO₂925220
Ni-Pd/Al₂O₃7818220

Advanced: What computational models predict the decomposition pathways of hydrazine derivatives like N₂H₅HF₂?

Answer:
Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) map energy barriers for N₂H₅HF₂ decomposition:

  • Cycloreversion Steps: Activation barriers for N-N bond cleavage are lowered in [2.2.2]-bicyclic hydrazine structures compared to [2.2.1] analogs .
  • Thermodynamic Analysis: Gibbs free energy calculations predict maximum specific impulse (Isp) in thrusters (e.g., 230–240 s for hydrazine monopropellant systems) .

Basic: What safety protocols are critical when handling hydrazine dihydrofluoride in lab settings?

Answer:

  • Ventilation: Use fume hoods to mitigate exposure to NH₃ and HF vapors .
  • PPE: Acid-resistant gloves, goggles, and lab coats.
  • Storage: In airtight containers with desiccants (e.g., P₂O₅) to prevent hydrolysis .
  • Carcinogenicity: Classified as Group 2A (probable carcinogen) by IARC; limit exposure via air monitoring .

Advanced: How does N₂H₅HF₂ contribute to the synthesis of advanced materials like ferrites?

Answer:
N₂H₅HF₂ serves as a reducing agent in mixed-metal sulfite complexes. Upon combustion (\sim300°C), it produces homogeneous ferrites (e.g., MgFe₂O₄):

  • Mechanism: Hydrazine derivatives reduce metal ions (Fe³⁺ → Fe²⁺) while sulfur oxides facilitate oxide formation.
  • XRD Confirmation: Cubic spinel structures with lattice parameters \sim8.39 Å .

Basic: What are the stability profiles of N₂H₅HF₂ under varying environmental conditions?

Answer:

  • Thermal Stability: Decomposes at >150°C, releasing HF and NH₃.
  • Hydrolysis: Reacts with moisture to form NH₄HF₂ and N₂H₄; store in anhydrous conditions .
  • Oxidation: Fe(II) in complexes oxidizes to Fe(III) upon prolonged air exposure .

Advanced: How is hydrazine dihydrofluoride utilized in propulsion system design?

Answer:

  • Thruster Components: Used in decomposition chambers with Ir/Al₂O₃ catalysts for 10N monopropellant thrusters.
  • Nozzle Design: Optimized via RPA software for maximum Isp (e.g., 230 s at 5 g/s mass flow) .
  • Thermodynamic Validation: Predicts 95% NH₃ conversion at 220°C .

Basic: What optical sensing strategies detect hydrazine derivatives, and how are they optimized?

Answer:

  • Fluorogenic Probes: Use coumarin derivatives with acrylate groups; N₂H₅HF₂ cleaves esters, restoring fluorescence (LOD: 0.1 ppm) .
  • Colorimetric Detection: Potassium permanganate reduction (λmax = 546 nm) with molar absorptivity \sim2200 L·Mol⁻¹·cm⁻¹ .

Advanced: What role does N₂H₅HF₂ play in graphene oxide (GO) reduction for electronic applications?

Answer:

  • Mechanism: N₂H₅HF₂ reduces epoxide groups on GO via hydrazine-mediated de-epoxidation.
  • DFT Insights: Edge-attached epoxides form stable hydrazino alcohols, limiting reduction efficiency .
  • Thermal Contrast: Hydrazine reduction is kinetically favorable at 25°C, while thermal reduction requires >100°C .

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